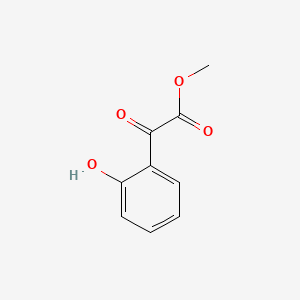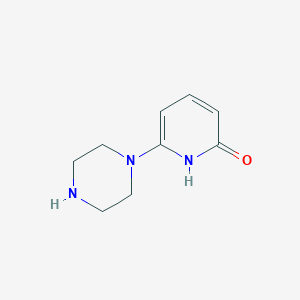
3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an isocyanide with a nitrile oxide, which can be generated in situ from an oxime and a chlorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process. Additionally, the use of greener solvents and catalysts may be explored to reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new reaction mechanisms and synthetic pathways.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its interactions with biological targets can be studied to understand its effects and potential therapeutic applications.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific desired characteristics.
作用機序
The mechanism by which 3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of gene expression.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: Another five-membered ring with three nitrogen atoms, commonly used in pharmaceuticals and agrochemicals.
1,3,4-Oxadiazole: Similar to 1,2,4-oxadiazole but with a different arrangement of nitrogen and oxygen atoms, also used in various applications.
Tetrazole: A five-membered ring with four nitrogen atoms, known for its use in explosives and pharmaceuticals.
Uniqueness
3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both isocyanomethyl and propan-2-yl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
CAS番号 |
122384-66-1 |
|---|---|
分子式 |
C7H9N3O |
分子量 |
151.17 g/mol |
IUPAC名 |
3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H9N3O/c1-5(2)7-9-6(4-8-3)10-11-7/h5H,4H2,1-2H3 |
InChIキー |
IWMBIJCNZXXYOL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=NO1)C[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B8757650.png)

![4,4,5,5-tetramethyl-2-[(E)-5-phenylpent-1-enyl]-1,3,2-dioxaborolane](/img/structure/B8757653.png)




